molecular formula C7H16ClNO2 B13448777 Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride

Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride

Cat. No.: B13448777
M. Wt: 181.66 g/mol
InChI Key: YNJXSNPRHVQVDX-UHFFFAOYSA-N
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Description

Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with an aminomethyl group and two hydroxyl groups, making it a versatile molecule for chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.

    Functional Group Introduction: Aminomethyl and hydroxyl groups are introduced through a series of reactions, such as nucleophilic substitution and reduction.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Utilizing batch or continuous flow reactors to handle large quantities of reactants.

    Optimization: Reaction conditions are optimized for yield and purity, including temperature, pressure, and solvent choice.

    Quality Control: Rigorous quality control measures ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diol: A simpler analog without the aminomethyl group.

    1-Aminomethylcyclohexane: Lacks the hydroxyl groups present in Rac-(1s,4s)-1-(aminomethyl)cyclohexane-1,4-diol hydrochloride.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

1-(aminomethyl)cyclohexane-1,4-diol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c8-5-7(10)3-1-6(9)2-4-7;/h6,9-10H,1-5,8H2;1H

InChI Key

YNJXSNPRHVQVDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(CN)O.Cl

Origin of Product

United States

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